"N-[(5-bromothien-2-yl)methyl]-N-methylamine" chemical structure and CAS number
"N-[(5-bromothien-2-yl)methyl]-N-methylamine" chemical structure and CAS number
Technical Guide: N-[(5-Bromothien-2-yl)methyl]-N-methylamine
Executive Summary
This technical guide provides a comprehensive analysis of N-[(5-bromothien-2-yl)methyl]-N-methylamine (CAS: 90553-43-8), a critical heterocyclic building block in medicinal chemistry.[1] Characterized by its electron-rich thiophene core and a reactive secondary amine handle, this compound serves as a pivotal intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and advanced agrochemicals.[1] This document details its physicochemical properties, validated synthetic protocols, and safety considerations for research and development applications.[1][2]
Chemical Identity & Physicochemical Profile
The core structure consists of a thiophene ring substituted at the 5-position with a bromine atom and at the 2-position with an N-methylmethanamine group.[1] The bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the secondary amine offers a nucleophilic site for amide coupling or reductive amination.[1]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-(5-Bromothiophen-2-yl)-N-methylmethanamine |
| Common Name | N-[(5-Bromothien-2-yl)methyl]-N-methylamine |
| CAS Number | 90553-43-8 |
| Molecular Formula | C₆H₈BrNS |
| Molecular Weight | 206.10 g/mol |
| SMILES | CNCC1=CC=C(Br)S1 |
| InChI Key | ACDLOOGOFKSUPO-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Pale yellow to brown oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base) |
| pKa (Calc.) | ~9.5 (Conjugate acid) |
Synthetic Methodology
The most robust route for synthesizing this compound is the Reductive Amination of 5-bromothiophene-2-carboxaldehyde.[1] This method is preferred over direct alkylation due to higher selectivity for the secondary amine and suppression of over-alkylation to the tertiary amine.
Validated Protocol: Reductive Amination
Reaction Overview: The aldehyde (5-bromothiophene-2-carboxaldehyde) is condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ by sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[1]
Reagents:
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Precursor: 5-Bromothiophene-2-carboxaldehyde (CAS: 4701-17-1)[1]
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Amine Source: Methylamine (2.0 M in THF or MeOH)[1]
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Reducing Agent: Sodium Borohydride (NaBH₄)[1]
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Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Procedure:
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Imine Formation:
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Charge a flame-dried round-bottom flask with 5-bromothiophene-2-carboxaldehyde (1.0 eq) and anhydrous MeOH (0.2 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]
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Add Methylamine (3.0 eq, solution in MeOH) dropwise over 15 minutes.
-
Allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
-
Reduction:
-
Cool the reaction mixture back to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise to control gas evolution (H₂).[1]
-
Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions.
-
Warm to RT and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench the reaction with sat. aq. NH₄Cl or water.[3]
-
Extract the aqueous layer with DCM (3x).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient) or convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the crude amine.[1]
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Synthetic Pathway Visualization
Caption: Two-step reductive amination pathway converting the aldehyde precursor to the target secondary amine.
Applications in Drug Discovery
The 5-bromothiophene scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with phenyl rings and its ability to engage in pi-stacking interactions within protein binding pockets.[1]
Functionalization Logic
The molecule possesses two orthogonal reactive sites:
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Secondary Amine (N-H): Ready for nucleophilic attack on acyl chlorides, sulfonyl chlorides, or isocyanates to build the "left-hand" side of a drug molecule.[1]
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Aryl Bromide (C-Br): A handle for C-C or C-N bond formation via Suzuki-Miyaura or Buchwald-Hartwig coupling to extend the "right-hand" side.[1]
Therapeutic Areas
-
Kinase Inhibitors: Thiophene-based amines often serve as the hinge-binding motif or the solvent-exposed tail in ATP-competitive inhibitors.[1]
-
GPCR Ligands: Used in the synthesis of antagonists for serotonin (5-HT) and dopamine receptors, where the basic amine mimics the endogenous neurotransmitter's nitrogen.[1]
-
Antimicrobials: Incorporated into gyrase inhibitors targeting resistant bacterial strains.
Table 2: Functionalization Potential
| Reaction Type | Reagent Class | Product Class | Mechanism |
| Acylation | Acid Chlorides / Carboxylic Acids | Amides | Nucleophilic Acyl Substitution |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Nucleophilic Attack |
| Suzuki Coupling | Aryl Boronic Acids | Biaryl Thiophenes | Pd-Catalyzed Cross-Coupling |
| Buchwald Coupling | Primary/Secondary Amines | Aminothiophenes | Pd-Catalyzed C-N Bond Formation |
Safety & Handling (SDS Summary)
As a halogenated amine, this compound presents specific hazards. Standard laboratory safety protocols (GLP) must be strictly enforced.[1]
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GHS Classification:
-
Handling Precautions:
-
Handle only in a functioning chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Avoid contact with strong oxidizing agents and strong acids.
-
-
Storage:
References
-
ChemicalBook. (2025).[1][3][4] C-(5-Bromo-thiophen-2-yl)-methylamine Hydrochloride Properties and Suppliers. Retrieved from [1]
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PubChem. (2025).[1][5] Compound Summary: 5-Bromo-2-thiophenecarboxaldehyde.[1][6] National Library of Medicine. Retrieved from [1]
-
AchemBlock. (2025).[1][3] 5-Bromo-N-methyl-2-thiophenemethanamine Product Entry. Retrieved from [1]
-
Rasool, N., et al. (2020).[1][3] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Turkish Journal of Chemistry. Retrieved from [1]
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Sigma-Aldrich. (2025).[1] Safety Data Sheet: Thiophene Derivatives. Retrieved from [1]
